2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide
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Overview
Description
2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, specifically 2,6-dimethyl-L-tyrosine, D-alanine, L-phenylalanine, and L-phenylalaninamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: The aromatic rings in the phenylalanine residues can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide
- 2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide
Uniqueness
This compound is unique due to its specific sequence of amino acids and the presence of the 2,6-dimethyl-L-tyrosine residue. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
171807-62-8 |
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Molecular Formula |
C32H39N5O5 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C32H39N5O5/c1-19-14-24(38)15-20(2)25(19)18-26(33)31(41)35-21(3)30(40)37-28(17-23-12-8-5-9-13-23)32(42)36-27(29(34)39)16-22-10-6-4-7-11-22/h4-15,21,26-28,38H,16-18,33H2,1-3H3,(H2,34,39)(H,35,41)(H,36,42)(H,37,40)/t21-,26+,27+,28+/m1/s1 |
InChI Key |
BIKPLGOOJKDROD-VKKANWSESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N)C)O |
Origin of Product |
United States |
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